molecular formula C8H5F9O2 B1302055 Allyl perfluoropentanoate CAS No. 84145-17-5

Allyl perfluoropentanoate

Cat. No.: B1302055
CAS No.: 84145-17-5
M. Wt: 304.11 g/mol
InChI Key: OUJAXDQRZMGUOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Allyl perfluoropentanoate can be synthesized through the esterification of nonafluoropentanoic acid with allyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: : In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Allyl perfluoropentanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance .

Biology: : In biological research, this compound is utilized in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorination on biological activity .

Medicine: : The compound is explored for its potential use in drug delivery systems due to its stability and low toxicity. It is also studied for its role in the development of fluorinated pharmaceuticals .

Industry: : this compound is employed in the production of specialty polymers and coatings. Its chemical resistance and low surface tension make it suitable for applications in protective coatings and surface treatments.

Mechanism of Action

The mechanism of action of allyl perfluoropentanoate involves its interaction with molecular targets through its fluorinated ester group. The compound can form stable complexes with enzymes and proteins, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Allyl perfluoropentanoate is unique due to its specific chain length and the presence of nine fluorine atoms, which confer distinct chemical and physical properties. Compared to allyl perfluorovalerate and allyl perfluorobutanoate, it offers higher chemical resistance and lower surface tension. Allyl perfluorohexanoate, while similar, has a longer chain length, affecting its solubility and reactivity .

Properties

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJAXDQRZMGUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233046
Record name Allyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-17-5
Record name 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl perfluorovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl perfluorovalerate
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